Bis(dimethylamino)methylphosphine
Overview
Description
“Bis(dimethylamino)methylphosphine” is a chemical compound with the molecular formula C5H15N2P . It is also known by other names such as “Phosphine, bis(dimethylamino)-methyl-” and "Phosphonous diamide, N,N,N’,N’,P-pentamethyl-" .
Molecular Structure Analysis
The molecular weight of “this compound” is 134.16 g/mol . The IUPAC name for this compound is "N-[dimethylamino(methyl)phosphanyl]-N-methylmethanamine" . The InChIKey, a unique identifier for the compound, is "PUFUNWGTWSVVRT-UHFFFAOYSA-N" .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 134.16 g/mol . It has a complexity of 55.4, as computed by Cactvs 3.4.8.18 . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The topological polar surface area is 6.5 Ų .
Scientific Research Applications
Insecticide Application : Bis(dimethylamino)methylphosphine derivatives have been studied for their effectiveness as systemic insecticides. For instance, bis(dimethylamino) fluorophosphine oxide has been used to control the mealybug vectors of swollen-shoot virus in cacao trees (Nicol, 1952); (Hanna & Nicol, 1954).
Crystallographic Analysis : Its structural properties have been analyzed through x-ray crystallography, contributing to the understanding of its stereochemical structure (Chernega et al., 1987).
Mass Spectrometry Applications : The compound has been used in the development of electrospray-active ligands, enhancing the efficiency and selectivity of mass spectrometry analysis (Farrer, McDonald, & McIndoe, 2006).
Asymmetric Synthesis : It has played a role in the synthesis of optically active asymmetric di(tertiary phosphines), contributing to advancements in stereoselective synthesis (Chatterjee et al., 2001).
Catalysis in Organic Reactions : this compound derivatives have been applied in catalytic processes like the Suzuki–Miyaura cross-coupling reaction, showcasing their potential in organic synthesis and catalysis (Snelders et al., 2008).
Synthesis of Cyclophosphates : This compound has been used as a reagent for the regioselective cyclophosphorylation of cis-diols, facilitating the synthesis of high-value cyclophosphates (Yadav & Krishnamurthy, 2019).
Synthesis of Heterobimetallic Complexes : It has been instrumental in the preparation of heterobimetallic complexes with potential applications in catalysis (Karshtedt, Bell, & Tilley, 2003).
Antitumor Activity Studies : this compound derivatives have been evaluated for their antitumor activities, particularly in their gold(I) coordination complex forms (Mirabelli et al., 1987).
Properties
IUPAC Name |
N-[dimethylamino(methyl)phosphanyl]-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15N2P/c1-6(2)8(5)7(3)4/h1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFUNWGTWSVVRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15N2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30933630 | |
Record name | N,N,N',N',P-Pentamethylphosphonous diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30933630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14937-39-4 | |
Record name | N,N,N′,N′,P-Pentamethylphosphonous diamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14937-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(dimethylamino)methylphosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014937394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N,N',N',P-Pentamethylphosphonous diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30933630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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